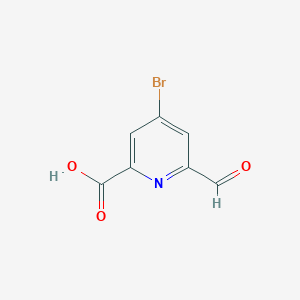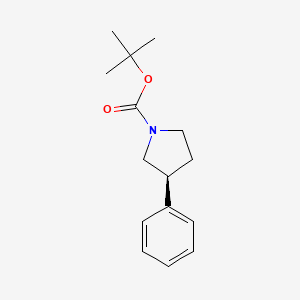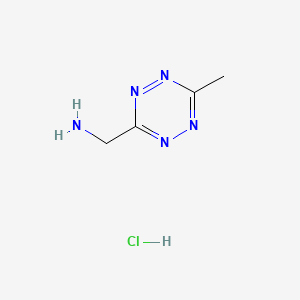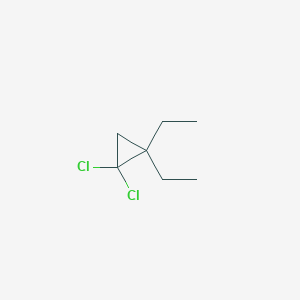
1,1-Dichloro-2,2-diethylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-2,2-diethylcyclopropane is an organic compound with the molecular formula C7H12Cl2. It is a cyclopropane derivative where two chlorine atoms are attached to the same carbon atom, and two ethyl groups are attached to the adjacent carbon atom. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of chemical research.
准备方法
The synthesis of 1,1-Dichloro-2,2-diethylcyclopropane typically involves the reaction of an alkene with a dichlorocarbene. Dichlorocarbenes can be generated in situ from chloroform and a strong base such as potassium hydroxide. The reaction proceeds through the formation of a trichloromethanide anion, which expels a chloride ion to form the dichlorocarbene. This highly reactive intermediate then adds to the double bond of the alkene, forming the cyclopropane ring .
化学反应分析
1,1-Dichloro-2,2-diethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or other derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding cyclopropane derivative without the chlorine atoms.
Oxidation Reactions: Oxidizing agents can convert the compound into more oxidized forms, although specific products depend on the conditions used.
Common reagents for these reactions include potassium hydroxide for substitution, lithium aluminum hydride for reduction, and various oxidizing agents like potassium permanganate for oxidation .
科学研究应用
1,1-Dichloro-2,2-diethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of cyclopropane derivatives and the effects of substituents on chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving cyclopropane rings.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs that target specific biochemical pathways.
作用机制
The mechanism by which 1,1-Dichloro-2,2-diethylcyclopropane exerts its effects involves the formation of reactive intermediates such as carbenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the transformation of the compound into different products. The pathways involved depend on the specific reactions and conditions used .
相似化合物的比较
1,1-Dichloro-2,2-diethylcyclopropane can be compared with other similar compounds, such as:
1,1-Dichloro-2,2-dimethylcyclopropane: This compound has two methyl groups instead of ethyl groups, leading to differences in reactivity and physical properties.
1,1-Dichloro-2,2-diphenylcyclopropane: The presence of phenyl groups significantly alters the compound’s chemical behavior and applications.
1,1-Dichloro-2,2-diethylcyclobutane: This compound has a four-membered ring instead of a three-membered ring, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it a valuable compound for targeted research and applications.
属性
CAS 编号 |
5685-45-0 |
|---|---|
分子式 |
C7H12Cl2 |
分子量 |
167.07 g/mol |
IUPAC 名称 |
1,1-dichloro-2,2-diethylcyclopropane |
InChI |
InChI=1S/C7H12Cl2/c1-3-6(4-2)5-7(6,8)9/h3-5H2,1-2H3 |
InChI 键 |
OIHZZIDWWWKJOC-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC1(Cl)Cl)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


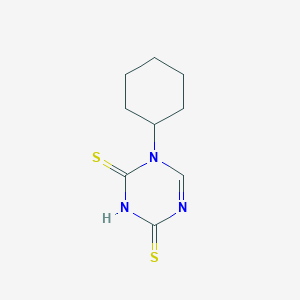
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
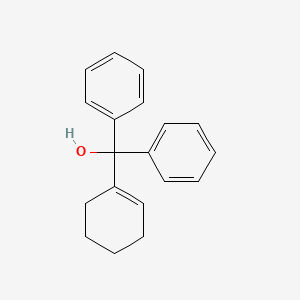
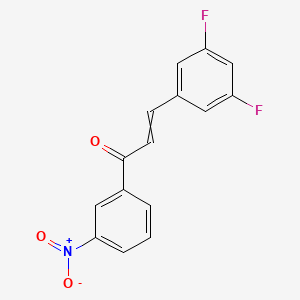
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)
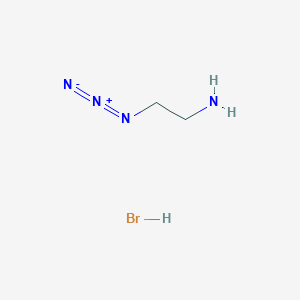
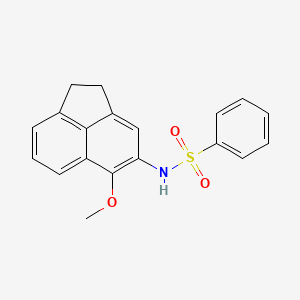
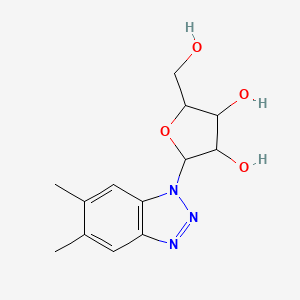
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
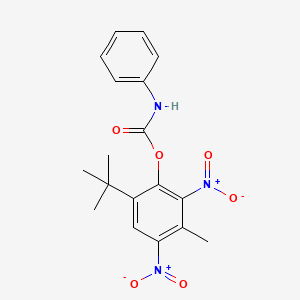
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)
